3-Amino-3-[4-(3-methylbutoxy)phenyl]propanoic acid
Description
Properties
CAS No. |
435345-30-5 |
|---|---|
Molecular Formula |
C14H22ClNO3 |
Molecular Weight |
287.78 g/mol |
IUPAC Name |
3-amino-3-[4-(3-methylbutoxy)phenyl]propanoic acid;hydrochloride |
InChI |
InChI=1S/C14H21NO3.ClH/c1-10(2)7-8-18-12-5-3-11(4-6-12)13(15)9-14(16)17;/h3-6,10,13H,7-9,15H2,1-2H3,(H,16,17);1H |
InChI Key |
IRNDNZUQXBNPNZ-UHFFFAOYSA-N |
SMILES |
CC(C)CCOC1=CC=C(C=C1)C(CC(=O)O)N |
Canonical SMILES |
CC(C)CCOC1=CC=C(C=C1)C(CC(=O)O)N.Cl |
Origin of Product |
United States |
Preparation Methods
Multi-Step Aromatic Substitution and Amino Acid Formation
A patented industrial method for related compounds such as 3-aminophenylacetic acid provides a useful foundation for synthesizing substituted analogs like 3-amino-3-[4-(3-methylbutoxy)phenyl]propanoic acid. The process involves:
- Starting from p-nitrophenyl acetonitrile or similar substituted aromatic nitriles.
- Reduction of nitro groups to amino groups using iron or zinc powder under acidic aqueous reflux.
- Acetylation and nitration steps to introduce and protect functional groups.
- Esterification to form methyl esters.
- Diazotization and subsequent hydrolysis to convert intermediates to the amino acid form.
This sequence is summarized in the following table adapted from the patent CN1268604C:
| Step | Reaction Type | Conditions & Reagents | Outcome / Intermediate | Yield (%) |
|---|---|---|---|---|
| 1 | Reduction | Fe/Zn powder, acidic aqueous reflux 90-95°C, 0.5-1 h | p-nitrophenyl acetonitrile → amino compound | - |
| 2 | Acetylation | Acetic anhydride, room temperature, 0.5-1 h | Amino compound → acetylated intermediate | - |
| 3 | Nitration | Nitric acid/sulfuric acid, 2-3 h, 10-15°C | Introduction of nitro group | - |
| 4 | Esterification | Methanol, sulfuric acid, reflux 12 h | Methyl ester formation | 89 |
| 5 | Diazotization & Hydrolysis | Sodium nitrite, phosphoric acid, cupric oxide, 0-35°C | Conversion to amino acid methyl ester | 71 |
| 6 | Final Hydrolysis | Concentrated HCl, reflux 4 h | Hydrolysis to free amino acid | 95 |
This method emphasizes careful temperature control and sequential functional group transformations to obtain high yields and purity. Such a route can be adapted to incorporate the 3-methylbutoxy substituent on the phenyl ring by starting with appropriately substituted aromatic precursors.
One-Pot Synthesis of 3-Amino-3-Phenylpropionic Acid Esters
A more recent advancement in the preparation of 3-amino-3-phenylpropionic acid derivatives, which can be tailored to substituted phenyl rings like 4-(3-methylbutoxy)phenyl, involves a one-pot process. This method uses:
- Benzaldehyde derivatives (bearing the desired aryl substituent) as starting materials.
- Malonic acid and ammonium acetate as reactants.
- A suitable solvent system to facilitate Knoevenagel condensation followed by ammonolysis.
- Esterification with an alcohol in the same reaction vessel.
Advantages of this method include:
- High selectivity and yield.
- Avoidance of intermediate isolation and purification.
- Reduced solvent and energy consumption.
- Enhanced safety and environmental profile.
The general reaction scheme is:
$$
\text{Substituted benzaldehyde} + \text{malonic acid} + \text{ammonium acetate} \xrightarrow{\text{solvent, heat}} \text{3-amino-3-phenylpropionic acid intermediate} \xrightarrow{\text{esterification}} \text{3-amino-3-phenylpropionic acid ester}
$$
This process can be adapted to the 4-(3-methylbutoxy)phenyl substituent by using the corresponding substituted benzaldehyde. The one-pot technique streamlines production and is suitable for scale-up in pharmaceutical manufacturing.
Research Findings and Optimization Considerations
Catalyst and reagent choice: Iron or zinc powder is preferred for reduction steps due to cost-effectiveness and environmental compatibility. Acetic anhydride and nitrating mixtures require precise stoichiometric control to avoid overreaction or side products.
Temperature control: Maintaining temperatures between 0°C to 95°C at various stages is critical to maximize yield and minimize decomposition or side reactions.
Solvent selection: Use of ethylene dichloride, methanol, and aqueous acidic media is common. Solvent extraction and precipitation techniques are employed for purification.
Yield and purity: Reported yields for key intermediates range from 70% to 95%, with final amino acid products achieving high purity suitable for pharmaceutical applications.
Environmental and safety aspects: The one-pot process reduces waste and energy consumption, aligning with green chemistry principles.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
3-Amino-3-[4-(3-methylbutoxy)phenyl]propanoic acid undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Corresponding amines or alcohols.
Substitution: Nitrated, sulfonated, or halogenated derivatives.
Scientific Research Applications
3-Amino-3-[4-(3-methylbutoxy)phenyl]propanoic acid has various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Amino-3-[4-(3-methylbutoxy)phenyl]propanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation and pain .
Comparison with Similar Compounds
Substituent Effects on Bioactivity
- Electron-Donating vs. Electron-Withdrawing Groups: Hydroxyl and alkoxy groups (e.g., 3-methylbutoxy) enhance solubility and target binding via hydrogen bonding or hydrophobic interactions .
- Antimicrobial Activity: Derivatives with hydroxyl groups (e.g., 3-((4-hydroxyphenyl)amino)propanoic acid) show broad-spectrum activity against WHO priority pathogens, while thiazole-containing analogs exhibit specificity against Mycobacterium tuberculosis . The 3-methylbutoxy group’s larger size may hinder penetration into mycobacterial cell walls but improve activity against Gram-negative bacteria.
- Cytotoxicity and Safety: Thiazole derivatives demonstrate low cytotoxicity in human cells, suggesting a favorable therapeutic index . Nitro- and iodo-substituted analogs (e.g., 3-(4-hydroxy-3-nitrophenyl)propanoic acid) require careful handling due to reactive hazards .
Physicochemical Properties
- Thermal Stability : The isopropyl-substituted analog has a documented boiling point of 243°C, indicating high thermal stability, a trait likely shared by the 3-methylbutoxy derivative .
Biological Activity
3-Amino-3-[4-(3-methylbutoxy)phenyl]propanoic acid (CAS 435345-30-5) is a compound of interest in biological and medicinal chemistry due to its potential therapeutic applications and mechanisms of action. This article delves into its biological activities, mechanisms, and research findings, supported by relevant data tables and case studies.
Chemical Structure and Properties
The compound has the molecular formula , indicating the presence of an amino group and a phenyl ring substituted with a 3-methylbutoxy group. Its structure suggests potential interactions with various biological targets, particularly in enzyme inhibition and receptor modulation.
Target Interactions
Research indicates that this compound may interact with proteins or enzymes due to its amino acid moiety. The specific targets are likely to include:
- Enzymes involved in metabolic pathways
- Receptors related to neurotransmission
The compound's mechanism of action could involve:
- Binding to active sites : This may inhibit enzymatic activity, altering metabolic processes.
- Modulating protein conformation : Such interactions can affect protein function and signaling pathways.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits notable biological activities:
- Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes, which could be relevant in treating conditions like neuropathic pain and neurodegenerative diseases.
- Neuroprotective Effects : Similar compounds have shown the ability to activate pathways that protect against excitotoxicity, suggesting a potential neuroprotective role for this compound.
Case Studies
A review of literature reveals several case studies highlighting the biological effects of structurally similar compounds:
- Neuroprotection : A study indicated that derivatives of amino acids similar to this compound could attenuate glutamate-induced neurotoxicity by modulating pathways involving GSK3β and Akt signaling .
- Antinociceptive Properties : Research on related compounds has shown promising results in rodent models for pain management, indicating that this compound may also exhibit similar properties .
Data Tables
The following table summarizes key findings from various studies regarding the biological activity of related compounds:
Research Applications
This compound can serve as a valuable scaffold for developing new therapeutic agents targeting:
- Neurological Disorders : Given its potential neuroprotective effects.
- Pain Management : As an alternative treatment for neuropathic pain.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
